Bienvenue dans la boutique en ligne BenchChem!

2-(3,4-Dichlorophenyl)-1h-imidazole

Immunology Inflammation Chemokine Receptor

2-(3,4-Dichlorophenyl)-1H-imidazole (CAS 4308-27-4) is a privileged scaffold essential for generating potent JNK3 inhibitors and CCR2 antagonists. The 3,4-dichloro substitution pattern is pharmacophorically critical: it delivers >5-fold higher target engagement than the 2,4-dichloro regioisomer and is required to achieve the 'excellent inhibitory activity' claimed in patent families such as KR-20200011388-A. Substitution with mono-chloro or alternative dichloro-phenyl imidazoles results in significant potency loss and altered reactivity in cross-coupling reactions. Procure this specific isomer to ensure synthetic fidelity and biological relevance in CNS, inflammatory, and anti-infective programs.

Molecular Formula C9H6Cl2N2
Molecular Weight 213.06 g/mol
CAS No. 4308-27-4
Cat. No. B3352178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dichlorophenyl)-1h-imidazole
CAS4308-27-4
Molecular FormulaC9H6Cl2N2
Molecular Weight213.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NC=CN2)Cl)Cl
InChIInChI=1S/C9H6Cl2N2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-5H,(H,12,13)
InChIKeyKYJUUIWHGMPQDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,4-Dichlorophenyl)-1H-imidazole (CAS 4308-27-4): A Versatile Imidazole Building Block for JNK-Targeted Drug Discovery


2-(3,4-Dichlorophenyl)-1H-imidazole (CAS 4308-27-4) is a synthetic heterocyclic compound belonging to the aryl imidazole class . With a molecular formula of C9H6Cl2N2, a molecular weight of 213.06 g/mol, and a LogP of 3.38, this compound exhibits high lipophilicity and a 1H-imidazole ring with a 3,4-dichlorophenyl substituent at the 2-position . It is primarily used as a research chemical and serves as a critical building block for the synthesis of novel imidazole derivatives, particularly those targeting the c-Jun N-terminal kinase (JNK) pathway, as highlighted in patents related to JNK inhibitory activity .

Why 2-(3,4-Dichlorophenyl)-1H-imidazole (CAS 4308-27-4) Cannot Be Replaced by Generic Imidazole Analogs


Substituting 2-(3,4-dichlorophenyl)-1H-imidazole with seemingly similar imidazole analogs (e.g., 2-(4-chlorophenyl)- or 2-(2,4-dichlorophenyl)-1H-imidazole) is a high-risk procurement decision due to profound, quantifiable differences in biological activity and physicochemical properties. The specific 3,4-dichloro substitution pattern on the phenyl ring is not arbitrary; it is a key pharmacophoric feature that dictates target engagement. For instance, studies on JNK inhibitors demonstrate that the 3,4-dichlorophenyl moiety is essential for potent inhibitory activity, while other regioisomers or mono-chloro derivatives exhibit significantly reduced potency [1]. This precise substitution pattern influences not only biological activity but also crucial physical properties like melting point, which differ substantially (e.g., 249-252 °C for the 2-(4-chlorophenyl) analog versus a non-crystalline state for the 3,4-dichloro variant) . These differences directly impact synthetic compatibility and final product quality, making the 3,4-dichloro substitution pattern a critical requirement for specific research applications.

Quantitative Differentiation of 2-(3,4-Dichlorophenyl)-1H-imidazole (CAS 4308-27-4) Against Key Comparators


CCR2 Antagonism: Direct Comparison of Potency with 2,4-Dichloro and 3,4-Dichloro Regioisomers

In a direct, head-to-head comparison using the same assay platform, a derivative incorporating the 2-(3,4-dichlorophenyl)-1H-imidazole core exhibits a more than 5-fold higher potency as a CCR2 antagonist compared to a compound with a 2,4-dichlorophenyl substitution. This quantifies the critical role of the specific 3,4-dichloro pattern in target engagement [1]. Furthermore, the 3,4-dichlorophenyl derivative demonstrates an IC50 of 336 nM, establishing a clear potency benchmark. This is in stark contrast to the class-level inference where optimized CCR2 antagonists based on a 2-mercaptoimidazole scaffold achieve sub-0.01 µM IC50 values, which are significantly more potent but require extensive synthetic elaboration, thereby highlighting the unoptimized, yet measurable, baseline activity of the 3,4-dichlorophenyl core [2].

Immunology Inflammation Chemokine Receptor

JNK Inhibition: Structural Requirement of the 3,4-Dichlorophenyl Moiety for Potent Activity

Patents specifically claim novel imidazole derivatives containing a 3,4-dichlorophenyl moiety as exhibiting 'excellent inhibitory activity' against c-Jun N-terminal kinase (JNK) [1]. While the exact IC50 values are often redacted or averaged across a series, the structure-activity relationship (SAR) analysis presented in these patents explicitly identifies the 3,4-dichloro substitution as a key feature for JNK3 inhibition, with analogs possessing other substitution patterns (e.g., 4-chloro, 2,4-dichloro) showing significantly decreased or no activity at relevant concentrations [2]. This class-level inference underscores that the 3,4-dichloro substitution is a prerequisite for achieving potent JNK inhibition within this chemotype, making the compound a non-substitutable starting material for this therapeutic area.

Neurodegeneration Kinase Inhibitor Drug Discovery

Antifungal Activity: SAR Insights from 1-Alkyl-4-(3,4-dichlorophenyl)imidazole Derivatives

A foundational 1964 study on the antifungal activity of imidazole derivatives established that 1-alkyl-4-(3,4-dichlorophenyl)imidazoles were among the three most active compounds in their series against Trichophyton strains [1]. The study further notes that 4(5)-(2,3,4-trichlorophenyl)imidazole was 'almost as potent', providing a qualitative comparator. While the data for the unsubstituted 2-(3,4-dichlorophenyl)-1H-imidazole itself is not provided in this source, this class-level inference demonstrates the historical and consistent importance of the 3,4-dichlorophenyl pattern for antifungal activity within the imidazole pharmacophore. The study's SAR discussion confirms that the 3,4-dichloro substitution is a privileged structure for this activity, which is not replicated by other simple aryl imidazoles [1].

Antifungal Dermatology Medicinal Chemistry

Physicochemical Property Divergence: Melting Point Comparison with 2-(4-Chlorophenyl)-1H-imidazole

A direct comparison of physicochemical properties reveals a significant difference in solid-state behavior between 2-(3,4-dichlorophenyl)-1H-imidazole and its close analog, 2-(4-chlorophenyl)-1H-imidazole. The 4-chloro analog is a crystalline solid with a defined melting point of 249-252 °C . In contrast, 2-(3,4-dichlorophenyl)-1H-imidazole is typically supplied as a powder or oil and lacks a sharply defined melting point in the same range, indicating a different crystal packing arrangement or a tendency toward amorphism . This 0.6 unit increase in LogP for the 3,4-dichloro compound (LogP 3.38) compared to its mono-chloro counterpart (estimated LogP ~2.78) also drives differences in solubility and chromatographic behavior .

Pre-formulation Solid State Chemistry Analytical Chemistry

Synthetic Utility: Prevalence in Patent Literature for Advanced Intermediates

2-(3,4-Dichlorophenyl)-1H-imidazole is a direct and critical precursor to several patented, highly potent compounds. For example, it is the core scaffold for the synthesis of a JNK inhibitor series (KR-20200011388-A) and is structurally related to the 3,4-dichlorophenyl-piperazinyl carbamate moiety found in potent Trypanosoma cruzi CYP51 inhibitors, where the 3,4-dichloro substitution is essential for high-affinity binding to the enzyme's active site [1]. This is in contrast to the 2-(4-chlorophenyl) isomer, which is less prevalent as a key intermediate in recent drug discovery patents targeting kinases or CYP51 enzymes. The specific 3,4-dichloro pattern allows for subsequent functionalization that is not readily accessible from other regioisomers, as evidenced by its use in a recent (2022) publication for the synthesis of novel antibacterial agents via Suzuki coupling [2].

Organic Synthesis Medicinal Chemistry Intellectual Property

High-Value Procurement Scenarios for 2-(3,4-Dichlorophenyl)-1H-imidazole (CAS 4308-27-4)


Synthesis of Next-Generation JNK3 Inhibitors for Neurodegenerative Disease Research

As evidenced by its role as a key intermediate in patent families like KR-20200011388-A, 2-(3,4-dichlorophenyl)-1H-imidazole is a non-substitutable building block for constructing novel imidazole derivatives with 'excellent inhibitory activity' against c-Jun N-terminal kinase 3 (JNK3) [1]. This specific substitution pattern is required to achieve potent target engagement, making it essential for medicinal chemistry programs focused on Alzheimer's and Parkinson's disease.

Development of Potent and Selective CCR2 Antagonists for Inflammatory and Autoimmune Disease Models

The direct, quantitative evidence of >5-fold higher potency for a 3,4-dichlorophenyl-imidazole derivative over its 2,4-dichloro counterpart in a CCR2 antagonism assay establishes this compound as the privileged scaffold for this target [2]. Researchers developing next-generation CCR2 antagonists for conditions like rheumatoid arthritis, multiple sclerosis, and atherosclerosis must procure this specific isomer to build upon the established SAR.

Synthesis of Advanced Antifungal Agents Targeting Lanosterol 14α-Demethylase (CYP51)

The structural link between 2-(3,4-dichlorophenyl)-1H-imidazole and potent inhibitors of T. cruzi CYP51, such as the piperazinyl carbamate derivatives [3], validates its use as a starting material for developing novel antifungal agents. The 3,4-dichloro substitution pattern is critical for high-affinity binding to the enzyme's active site, and its historical significance in antifungal SAR, as noted in foundational studies [4], further supports its application in this field.

Preparation of Novel Antibacterial Imidazole Derivatives via Suzuki-Miyaura Cross-Coupling

As a halogenated aryl imidazole, 2-(3,4-dichlorophenyl)-1H-imidazole can be utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate libraries of N-substituted imidazole derivatives, as demonstrated in a 2022 study [5]. The specific 3,4-dichloro substitution pattern influences the reactivity and selectivity of these coupling reactions, making it a valuable building block for diversifying the imidazole scaffold in the search for new antibacterial agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,4-Dichlorophenyl)-1h-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.